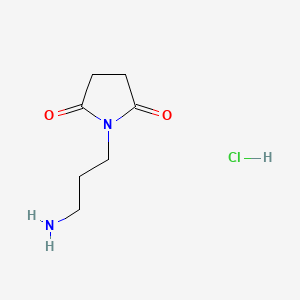

1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Overview

Description

“1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is a heterocyclic organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecular weight is 192.65, and the molecular formula is C7H13ClN2O2 .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical and Chemical Properties Analysis

The compound is a clear slightly yellow liquid . It has a molecular weight of 192.65, and the molecular formula is C7H13ClN2O2 .Scientific Research Applications

Synthesis of Dipeptide Analogues

Researchers have explored the synthesis of dipeptide analogues containing pyrrolidine-2,4-diones, which are analogues of amino acids. These compounds are synthesized through facile methods, leading to N-acylated, O-alkylated pyrrolin-2-ones with high yield and excellent enantiopurity. These analogues adopt a linear, extended conformation, suggesting potential applications in peptide mimicry and drug design (Hosseini et al., 2006).

Computational Analysis for Antioxidant Activity

A computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base related to pyrrolidine-2,5-dione highlighted its effectiveness in antioxidant activity. This study utilized various computational methods to analyze the molecule's structural properties and its interactions at the molecular level, providing insights into its potential as an antioxidant agent (Boobalan et al., 2014).

Inhibition of Carbon Steel Corrosion

Research on pyrrolidine-2,5-dione derivatives, specifically focusing on their application as corrosion inhibitors for carbon steel in hydrochloric acid medium, has shown promising results. These derivatives exhibit good corrosion inhibition efficiency, suggesting their potential application in industrial settings to prevent metal corrosion (Zarrouk et al., 2015).

Polymer Semiconductors

A novel building block, 3,6-di(pyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, was used to construct donor-acceptor polymers that exhibit strong self-assembly capabilities. These polymers form highly crystalline and oriented thin films, demonstrating record-high electron mobility, which is crucial for the development of high-performance organic electronics (Sun et al., 2014).

Antibacterial Activity

The synthesis of novel heterocyclic scaffolds through multicomponent reactions involving pyrrolidine-2,5-diones has been discovered. Some of these synthesized compounds exhibit notable antibacterial activities, indicating their potential for developing new antibacterial agents (Frolova et al., 2011).

Mechanism of Action

While the specific mechanism of action for “1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is not mentioned in the search results, related compounds have shown activity in animal models of epilepsy. Their influence on the voltage-gated sodium and calcium channels as well as GABA transporter (GAT) was assessed .

Safety and Hazards

Future Directions

The compound is offered for experimental/research use , indicating ongoing interest in its properties and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and medicinal chemists continue to explore its potential in the design of new compounds with different biological profiles .

Properties

IUPAC Name |

1-(3-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDGUIKWOZJYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679004 | |

| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54052-99-2 | |

| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)

![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)

![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)

![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)

![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)